(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two chlorine atoms and a methanone group attached to a dimethoxyphenyl ring
Preparation Methods
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be compared with other similar compounds such as:
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: This compound has a similar structure but with a different phenyl substitution, which may result in different biological activities.
(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone: The presence of a methyl group on the pyrrole ring can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
50372-74-2 |
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Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Cl2NO3/c1-18-10-4-3-7(5-11(10)19-2)12(17)9-6-8(14)13(15)16-9/h3-6,16H,1-2H3 |
InChI Key |
RTQBQAQPHWORTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC |
Origin of Product |
United States |
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